molecular formula C7H6N2O3 B8589943 Bis(oxazol-4-yl)methanol

Bis(oxazol-4-yl)methanol

Cat. No. B8589943
M. Wt: 166.13 g/mol
InChI Key: LUGAXBZIOKRWIC-UHFFFAOYSA-N
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Patent
US09133148B2

Procedure details

A round bottom flask was charged with bis(oxazol-4-yl)methanol (200 mg, 1.20 mmol), CH2Cl2 (3 mL), and DIPEA (412 μL, 2.41 mmol). The solution was cooled to 0° C. and MsCl (112 μL, 1.45 mmol) was added dropwise. After stirring 0° C. for 30 min, more MsCl (100 μL, 1.29 mmol) was added. After an additional 30 min at 0° C., the reaction was quenched with brine and extracted with CH2Cl2 (3×). The organics were dried (Na2SO4), filtered, and concentrated under reduced pressure yielding the crude alkyl chloride. The crude intermediate was dissolved in CH2Cl2 (3 mL) and treated with tert-butyl piperazine-1-carboxylate (224 mg, 1.20 mmol) and stirred at room temperature. After 48 h at room temperature, the reaction was quenched with brine and extracted with CH2Cl2 (3×). The organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed on a silica gel column (100% CH2Cl2 to 4% MeOH in CH2Cl2) yielding tert-butyl 4-(bis(oxazol-4-yl)methyl)piperazine-1-carboxylate (114 mg, 28%) as a light brown oil. 1H NMR 400 MHz (CDC3) δ 7.87 (s, 2H), 7.69 (s, 2H), 4.78 (s, 1H), 3.45-3.37 (m, 4H), 2.53-2.40 (m, 4H), 1.39 (s, 9H). LCMS (ESI, m/z): 335 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
412 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
112 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
224 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[C:4]([CH:6]([C:8]2[N:9]=[CH:10][O:11][CH:12]=2)O)[N:3]=[CH:2]1.CCN(C(C)C)C(C)C.CS(Cl)(=O)=O.[N:27]1([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1>C(Cl)Cl>[O:1]1[CH:5]=[C:4]([CH:6]([C:8]2[N:9]=[CH:10][O:11][CH:12]=2)[N:30]2[CH2:29][CH2:28][N:27]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:32][CH2:31]2)[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
O1C=NC(=C1)C(O)C=1N=COC1
Name
Quantity
412 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
112 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
224 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 30 min at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding the crude alkyl chloride
STIRRING
Type
STIRRING
Details
stirred at room temperature
WAIT
Type
WAIT
Details
After 48 h at room temperature
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column (100% CH2Cl2 to 4% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=NC(=C1)C(N1CCN(CC1)C(=O)OC(C)(C)C)C=1N=COC1
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.